molecular formula C10H7NO4 B2737558 5-(4-Hydroxyphenyl)isoxazole-3-carboxylic acid CAS No. 33282-15-4

5-(4-Hydroxyphenyl)isoxazole-3-carboxylic acid

Cat. No.: B2737558
CAS No.: 33282-15-4
M. Wt: 205.169
InChI Key: PSQJYQJRWKEMEC-UHFFFAOYSA-N
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Description

5-(4-Hydroxyphenyl)isoxazole-3-carboxylic acid is a heterocyclic compound with the molecular formula C10H7NO4. It is characterized by the presence of an isoxazole ring substituted with a hydroxyphenyl group and a carboxylic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Hydroxyphenyl)isoxazole-3-carboxylic acid typically involves the reaction of 4-hydroxyacetophenone with hydroxylamine hydrochloride to form an intermediate, which is then cyclized to produce the isoxazole ring. The reaction conditions often include the use of a base such as sodium acetate and a solvent like ethanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

5-(4-Hydroxyphenyl)isoxazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(4-Hydroxyphenyl)isoxazole-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Hydroxyphenyl)isoxazole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of inflammatory mediators or disruption of cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Bromophenyl)isoxazole-3-carboxylic acid
  • 5-(4-Methoxyphenyl)isoxazole-3-carboxylic acid
  • 5-(4-Fluorophenyl)isoxazole-3-carboxylic acid

Uniqueness

5-(4-Hydroxyphenyl)isoxazole-3-carboxylic acid is unique due to the presence of the hydroxy group, which imparts specific chemical reactivity and biological activity. This distinguishes it from other similar compounds that may have different substituents on the phenyl ring .

Properties

IUPAC Name

5-(4-hydroxyphenyl)-1,2-oxazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO4/c12-7-3-1-6(2-4-7)9-5-8(10(13)14)11-15-9/h1-5,12H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSQJYQJRWKEMEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NO2)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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